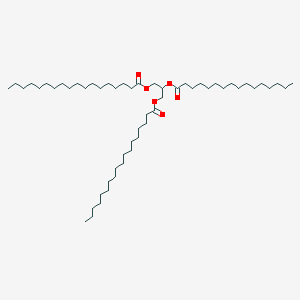

1,3-二硬脂酰-2-棕榈酰甘油

描述

Synthesis Analysis

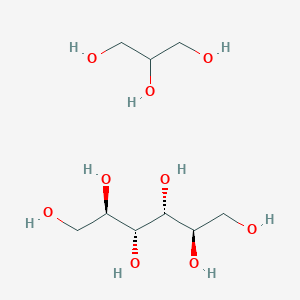

The synthesis of 1,3-distearoyl-2-palmitoylglycerol and similar structured triglycerides often involves enzymatic processes. For instance, lipase-catalyzed reactions have been employed to create structured triglycerides, like 1,3-dioleoyl-2-palmitoylglycerol, in high yields and purity for applications such as infant nutrition. This enzymatic synthesis is performed through a two-step process that includes alcoholysis of tripalmitin followed by esterification with oleic acid, showcasing the specificity and efficiency of lipase enzymes in the production of desired triglyceride structures (Schmid et al., 1999).

Molecular Structure Analysis

The molecular structure of 1,3-distearoyl-2-palmitoylglycerol plays a crucial role in its physical and chemical properties. The asymmetric arrangement of fatty acid chains influences its crystallization behavior, polymorphism, and phase transitions. Studies have shown that the presence of palmitic acid at the sn-2 position of triglycerides like 1,3-distearoyl-2-palmitoylglycerol significantly affects their melting behavior and solid fat content, indicative of the intricate relationship between molecular structure and lipid functionality (Bouzidi & Narine, 2012).

科学研究应用

富集和表征

1,3-二硬脂酰-2-棕榈酰甘油(DSP)在结构脂生产的某些过程中显著富集,尤其是在婴儿配方奶粉中。秦等人(2011年)详细描述了类似化合物1,3-二油酰-2-棕榈酰甘油从叶脂中通过分级和酶促酸解富集的过程,突出了其在结构脂工业中的潜力,因其在婴儿配方奶粉中的有益营养特性(Qin et al., 2011)。

结晶和相行为

DSP及其相关化合物的相行为一直是研究重点,Bouzidi和Narine(2012年)的研究探讨了类似化合物的结晶和熔化行为。这些研究对于了解这些脂质在各种应用中的物理特性,包括食品加工和配方(Bouzidi & Narine, 2012),至关重要。

在食品技术中的应用

康等人(2013年)探讨了DSP在可可脂替代品中的应用,这在巧克力行业中至关重要。他们对富含类似DSP的结构脂的分级棕榈硬脂的研究表明其在改善可可脂产品的质量和稳定性方面具有潜力(Kang et al., 2013)。

用于婴儿营养的合成

施密德等人(1999年)等人专注于合成类似DSP的结构甘油三酯用于婴儿营养。这些合成中使用sn1,3-位置特异性脂肪酶实现的高产率和纯度突显了其在创造营养平衡的婴儿配方中的重要性(Schmid et al., 1999)。

食品产品中的稳定性改善

杜等人(2018年)研究了DSP的微胶囊化以提高其在食品产品中的氧化稳定性,尤其是在婴儿配方奶粉中。他们的研究表明微胶囊化可以增强DSP在食品应用中的稳定性和营养价值(Du et al., 2018)。

工业生产考虑

魏等人(2015年)提供了关于DSP的工业生产的见解,强调通过酶催化优化反应条件以获得高纯度。这类研究对于DSP的大规模生产用于各种应用至关重要(Wei et al., 2015)。

未来方向

Future research could focus on the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of 1,3-Distearoyl-2-palmitoylglycerol. Additionally, the safety and hazards associated with this compound could be explored further. Studies on similar compounds like 1,3-dipalmitoyl-2-oleoylglycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol could provide valuable insights .

属性

IUPAC Name |

(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGTPFSVCXVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314731 | |

| Record name | Triglyceride StPSt,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,3-Distearoyl-2-palmitoylglycerol | |

CAS RN |

2190-24-1 | |

| Record name | Triglyceride StPSt,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride StPSt,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

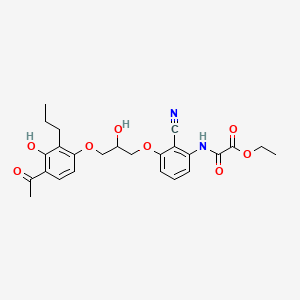

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)

![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)

![Trimethylenebis[[3-[[4-[[(3-methylbenzothiazol-3-ium)-2-yl]methylene]-1,4-dihydroquinolin]-1-yl]propyl]dimethylaminium]](/img/structure/B1219243.png)